molecular formula C8H8FNO B011003 6-Fluoro-3,4-dihydro-2H-benzo[1,4]oxazine CAS No. 105655-00-3

6-Fluoro-3,4-dihydro-2H-benzo[1,4]oxazine

Katalognummer: B011003
CAS-Nummer: 105655-00-3
Molekulargewicht: 153.15 g/mol
InChI-Schlüssel: FQKORLPTBCMNGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Fluoro-3,4-dihydro-2H-benzo[1,4]oxazine is a heterocyclic compound that contains a benzoxazine ring with a fluorine atom at the 6th position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3,4-dihydro-2H-benzo[1,4]oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with a fluorinated aldehyde or ketone, followed by cyclization to form the benzoxazine ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other scalable techniques to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions

6-Fluoro-3,4-dihydro-2H-benzo[1,4]oxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazines .

Wissenschaftliche Forschungsanwendungen

6-Fluoro-3,4-dihydro-2H-benzo[1,4]oxazine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Fluoro-3,4-dihydro-2H-benzo[1,4]oxazine involves its interaction with specific molecular targets. The fluorine atom at the 6th position can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Fluoro-3,4-dihydro-2H-benzo[1,4]oxazine is unique due to its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Biologische Aktivität

6-Fluoro-3,4-dihydro-2H-benzo[1,4]oxazine is a heterocyclic compound notable for its potential biological activities. This compound features a benzoxazine ring with a fluorine substitution at the 6th position, which is hypothesized to influence its reactivity and biological interactions. This article explores its biological activity, synthesizing existing research findings and case studies to provide a comprehensive overview.

  • Molecular Formula : C8H8FNO
  • Molecular Weight : 153.15 g/mol
  • IUPAC Name : 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the fluorine atom enhances its binding affinity to specific enzymes or receptors, which can lead to significant biological effects. The exact pathways and target interactions remain an area of ongoing research.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives within the benzoxazine family have been shown to possess activity against various bacterial strains. In vitro studies have demonstrated that certain derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria.

CompoundActivityReference
This compoundAntibacterial
Benzoxazine Derivative AAntifungal
Benzoxazine Derivative BAntiviral

Anticancer Properties

Several studies have explored the anticancer potential of benzoxazine derivatives. For example, a series of synthesized compounds were tested for their cytotoxic effects on various cancer cell lines. The results indicated that modifications in the benzoxazine structure could enhance anticancer activity.

Case Study : A study reported that specific derivatives demonstrated IC50 values in the low micromolar range against breast cancer cell lines, suggesting promising potential for further development as anticancer agents .

Neuropharmacological Effects

Recent investigations have focused on the neuropharmacological effects of this compound as a selective antagonist for serotonin receptors (5-HT6). These receptors are implicated in various neurological disorders, including obesity and metabolic syndromes.

ActivityTarget ReceptorReference
Antagonist5-HT6 Receptor
ModulatorNeurotransmitter Release

Synthesis and Research Applications

The synthesis of this compound typically involves cyclization reactions starting from precursors like 2-aminophenol and fluorinated aldehydes or ketones. This compound serves as a versatile building block in medicinal chemistry and materials science.

Synthetic Route Overview

  • Starting Materials : 2-Aminophenol + Fluorinated Aldehyde.
  • Reaction Conditions : Controlled temperature and solvent environment.
  • Cyclization Process : Formation of the benzoxazine ring through nucleophilic attack and subsequent ring closure.

Eigenschaften

IUPAC Name

6-fluoro-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c9-6-1-2-8-7(5-6)10-3-4-11-8/h1-2,5,10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKORLPTBCMNGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585702
Record name 6-Fluoro-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105655-00-3
Record name 6-Fluoro-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 6-fluoro-2H-1,4-benzoxazin-3(4H)-one (1.5 g) in tetrahydrofuran (30 ml), lithium aluminum hydride (683 mg) was added under ice cooling and heated under reflux for 3.5 hours. The reaction mixture was cooled to room temperature, diluted with 28% aqueous ammonia under ice cooling, and then filtered to remove insoluble materials. The filtrate was evaporated under reduced pressure to remove the solvent. The resulting residue was purified by silica gel column chromatography (eluting solvent: n-hexane:ethyl acetate=20:1 to 5:1) to give the titled compound, i.e., 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine (1.35 g) as a red oil.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
683 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

LiAlH4 (14.7 mmol, 1 M solution in THF) is added to a solution of 6-fluoro-4H-benzo[1,4]oxazin-3-one (1.23 g, 7.35 mmol) in THF at rt and heated to reflux for 2 hrs. The reaction mixture is quenched with a few drops of water followed by slow addition of ethyl acetate (10 mL). The solid is filtered off, and washed with EtOAc. The filtrate is concentrated in vacuo to afford 6-fluoro-3,4-dihydro-2H-benzo[1,4]oxazine (1 g). MS: 154 (M+H).
Quantity
14.7 mmol
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoro-3,4-dihydro-2H-benzo[1,4]oxazine
Reactant of Route 2
Reactant of Route 2
6-Fluoro-3,4-dihydro-2H-benzo[1,4]oxazine
Reactant of Route 3
6-Fluoro-3,4-dihydro-2H-benzo[1,4]oxazine
Reactant of Route 4
6-Fluoro-3,4-dihydro-2H-benzo[1,4]oxazine
Reactant of Route 5
6-Fluoro-3,4-dihydro-2H-benzo[1,4]oxazine
Reactant of Route 6
6-Fluoro-3,4-dihydro-2H-benzo[1,4]oxazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.